molecular formula C38H28N2O2 B189868 N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine CAS No. 137911-28-5

N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine

Cat. No. B189868
M. Wt: 544.6 g/mol
InChI Key: DMVJDNDXIBORDT-UHFFFAOYSA-N
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Description

“N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine” is a chemical compound with the molecular formula C38H28N2O2 . It appears as a white to yellow to green powder or crystal .


Molecular Structure Analysis

The molecular weight of “N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine” is 544.65 . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

“N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine” is a solid at 20 degrees Celsius . It should be stored under inert gas and is sensitive to moisture .

Scientific Research Applications

  • Gas Adsorption

    • Field : Materials Science
    • Application : “N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine” is used in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous organic polymers . These materials have emerged as important in scientific research due to their wide range of applications, including gas adsorption .
    • Method : The COFs are assembled by connecting organic building units via covalent bonds. They are characterized as extended two-dimensional (2D) or three-dimensional (3D) frameworks with precise spatial structures and building block distribution .
    • Results : The inherent porosity of COFs, originating from their well-ordered nanopores, is designable, tunable, and modifiable through pore engineering .
  • Catalysis

    • Field : Materials Chemistry
    • Application : As mentioned above, “N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine” is used in the synthesis of COFs . These materials have potential applications in catalysis .
    • Method : The same method of synthesis as described above is used .
  • Optoelectronics

    • Field : Optoelectronics
    • Application : Schiff bases, such as “N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine”, and their complexes have been used in Organic Light Emitting Diode (OLED) applications .
    • Method : The Schiff bases and their metal chelates are used as a pure emitting layer or as a dopant material for the fabrication of R/G/B/white emitting devices .
  • Energy Storage

    • Field : Energy Storage
    • Application : As mentioned above, “N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine” is used in the synthesis of COFs . These materials have potential applications in energy storage .
    • Method : The same method of synthesis as described above is used .
  • Drug Delivery

    • Field : Pharmaceutical Sciences
    • Application : “N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine” is used in the synthesis of Covalent Organic Frameworks (COFs), which have potential applications in drug delivery .
    • Method : The COFs are assembled by connecting organic building units via covalent bonds. They are characterized as extended two-dimensional (2D) or three-dimensional (3D) frameworks with precise spatial structures and building block distribution .
  • Sensor Technology

    • Field : Sensor Technology
    • Application : “N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine” is used in the synthesis of COFs . These materials have potential applications in sensor technology .
    • Method : The COFs are assembled by connecting organic building units via covalent bonds. They are characterized as extended two-dimensional (2D) or three-dimensional (3D) frameworks with precise spatial structures and building block distribution .
  • Environmental Science

    • Field : Environmental Science
    • Application : “N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine” is used in the synthesis of Covalent Organic Frameworks (COFs), which have potential applications in environmental science .
    • Method : The COFs are assembled by connecting organic building units via covalent bonds. They are characterized as extended two-dimensional (2D) or three-dimensional (3D) frameworks with precise spatial structures and building block distribution .
  • Bioimaging

    • Field : Bioimaging
    • Application : “N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine” is used in the synthesis of COFs . These materials have potential applications in bioimaging .
    • Method : The COFs are assembled by connecting organic building units via covalent bonds. They are characterized as extended two-dimensional (2D) or three-dimensional (3D) frameworks with precise spatial structures and building block distribution .

properties

IUPAC Name

4-(N-[4-[4-(N-(4-formylphenyl)anilino)phenyl]phenyl]anilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28N2O2/c41-27-29-11-19-35(20-12-29)39(33-7-3-1-4-8-33)37-23-15-31(16-24-37)32-17-25-38(26-18-32)40(34-9-5-2-6-10-34)36-21-13-30(28-42)14-22-36/h1-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVJDNDXIBORDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Maddala, S Mallick… - The Journal of Organic …, 2017 - ACS Publications
A variety of arylamines are shown to undergo oxidative C–C bond formation using quinone-based chloranil/H + reagent as the recyclable organic (metal-free) oxidant system to afford …
Number of citations: 40 pubs.acs.org

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